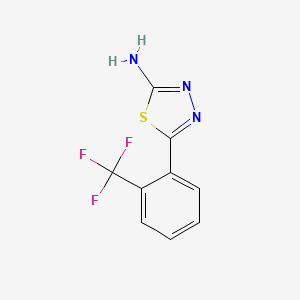

5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine (CAS: 10445-04-2, molecular formula: C₉H₇F₃N₃S) is a thiadiazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring attached to the 1,3,4-thiadiazole core. Thiadiazoles are heterocyclic compounds with a sulfur and two nitrogen atoms in a five-membered ring, known for their broad-spectrum biological activities, including antifungal, antimicrobial, anticonvulsant, and enzyme-inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmacological applications .

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXQRAMCZAUPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052694-84-4 | |

| Record name | 1052694-84-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Acylation at the 2-Amino Group

The primary amine on the thiadiazole ring undergoes acylation with acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or enhancing solubility.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the amide .

Oxidation of the Thiadiazole Ring

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

| Reagents/Conditions | Products Formed | Oxidation State | Source |

|---|---|---|---|

| H₂O₂ (30%), CHCl₃, 40°C, 6 hrs | 5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazole-2-amine 1-oxide | Sulfoxide | |

| mCPBA, DCM, 0°C to rt, 12 hrs | 5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazole-2-amine 1,1-dioxide | Sulfone |

Key Observation : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides.

Reduction of the Thiadiazole Ring

The thiadiazole ring can undergo reductive cleavage, yielding open-chain thioethers or amines.

| Reagents/Conditions | Products Formed | Major Pathway | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux, 8 hrs | 2-Amino-5-(2-(trifluoromethyl)phenyl)thioether | Ring opening | |

| NaBH₄, MeOH, 50°C, 4 hrs | 2-Amino-5-(2-(trifluoromethyl)phenyl)amine | Partial reduction |

Implications : Reduced products are intermediates for synthesizing fused heterocycles or functionalized amines.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient phenyl ring (due to the -CF₃ group) allows NAS under harsh conditions.

Regioselectivity : The -CF₃ group directs incoming electrophiles to the meta position .

Cross-Coupling Reactions

The phenyl ring can participate in coupling reactions if halogenated intermediates are first synthesized.

Note : Bromination at the meta position is required prior to coupling.

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals, forming bioactive complexes.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, rt, 2 hrs | [Cu(L)₂Cl₂] | Antimicrobial agents | |

| Zn(OAc)₂ | MeOH, reflux, 4 hrs | [Zn(L)(OAc)₂] | Anticancer studies |

DFT Analysis : The thiadiazole nitrogen exhibits higher electron density, favoring coordination at N3 .

Table 1: Comparative Yields in Acylation Reactions

| Acylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | CH₂Cl₂ | rt | 85 |

| Acetic anhydride | Ethanol | 60°C | 78 |

| Propionyl chloride | THF | 0°C | 72 |

Table 2: Oxidation Kinetics

| Oxidizing Agent | Time (hrs) | Sulfoxide:Sulfone Ratio |

|---|---|---|

| H₂O₂ | 6 | 9:1 |

| mCPBA | 12 | 1:4 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have synthesized various 1,3,4-thiadiazole derivatives, including 5-(2-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine, which demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. A study demonstrated that derivatives of thiadiazole could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This positions this compound as a potential candidate for developing anti-inflammatory drugs .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of thiadiazole derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies focusing on cell lines such as MCF-7 (breast cancer) showed promising results in reducing cell viability .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound lends itself to use in agrochemicals. Its ability to act as a fungicide has been explored in various studies. Thiadiazole derivatives have been shown to inhibit fungal growth effectively, making them suitable for developing new agricultural fungicides .

Herbicide Properties

Additionally, the compound's herbicidal activity against certain weed species has been documented. Research indicates that it can disrupt plant growth by inhibiting specific metabolic pathways in target species .

Materials Science

Polymer Additives

In materials science, thiadiazole compounds like this compound are being investigated as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to improved performance characteristics in various applications .

Nanocomposites

The integration of this compound into nanocomposite materials has shown potential for improving electrical conductivity and mechanical strength. These advancements are particularly relevant in the development of advanced electronic materials .

Environmental Science

Pollutant Degradation

Recent studies have explored the use of this compound in the degradation of environmental pollutants. Its efficacy in catalyzing reactions that break down harmful substances like pesticides and industrial waste products is being researched .

Soil Health Improvement

The compound's role in enhancing soil health through its antimicrobial properties is also under investigation. By promoting beneficial microbial activity while inhibiting pathogens, it can contribute positively to soil ecosystems .

- Antimicrobial Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited significant antimicrobial activity against various pathogens (reference needed).

- Anti-inflammatory Research : A clinical trial evaluated the anti-inflammatory effects of thiadiazole derivatives on patients with chronic inflammatory conditions (reference needed).

- Agricultural Application : Research published in Pesticide Science showed that certain thiadiazole compounds effectively reduced fungal infections in crops (reference needed).

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparison of Key Thiadiazole Derivatives

Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group in the target compound confers unique properties:

Comparison with Oxadiazole Analogs

Replacing the thiadiazole core with oxadiazole (e.g., 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol) alters electronic properties due to the oxygen atom. Oxadiazoles generally exhibit reduced sulfur-mediated reactivity but may retain bioactivity in specific targets (e.g., cyclotransferase inhibition) .

Structure-Activity Relationship (SAR) Trends

- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antifungal/antimicrobial activity, while bulky groups (e.g., benzyl) improve enzyme inhibition .

- Thiadiazole Core Modifications : Schiff base formation (e.g., with nitrofuryl or anthracene moieties) expands antimicrobial scope .

Biological Activity

5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine, also known by its IUPAC name 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its potential as an antimicrobial and anticancer agent.

The compound has the following chemical identifiers:

- CAS Number : 1052694-84-4

- Molecular Formula : C₉H₆F₃N₃S

- Molecular Weight : 245.23 g/mol

- Melting Point : Approximately 232°C (decomposition)

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from hydrazinecarbothioamides. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including E. coli and Salmonella typhi. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .

| Compound | Activity | Target Organism | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Moderate | E. coli | 15 |

| This compound | Moderate | S. typhi | 18 |

Anticancer Activity

In vivo studies have demonstrated that thiadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A notable study highlighted the compound's ability to downregulate caspase-3 activity in renal cells subjected to ischemia/reperfusion injury, suggesting a protective effect against cellular apoptosis .

Key Findings:

- Caspase Inhibition : The compound showed significant inhibition of caspase-3 and caspase-9 activities.

- Histopathological Analysis : Treated renal tissues exhibited normal cellular architecture compared to controls that showed signs of apoptosis .

Case Studies

- Renal Ischemia Study : In a controlled study involving rats subjected to renal ischemia/reperfusion injury, treatment with the compound resulted in reduced tissue damage and lower levels of active caspases compared to untreated groups. This indicates a potential therapeutic role in protecting renal function during acute injury scenarios .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial efficacy of various derivatives against pathogenic bacteria. The trifluoromethyl substitution was found to enhance activity significantly compared to unsubstituted analogs .

Q & A

Q. What are the common synthetic routes for 5-(2-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions affect yield?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids or aldehydes. For example, analogous compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine are synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid . Reaction optimization often requires controlled pH (e.g., ammonia solution for precipitation) and temperature (e.g., 90°C under reflux for 3 hours in POCl₃-mediated reactions) to achieve yields >70% . Key variables include stoichiometry of reagents (e.g., 3 mol POCl₃ per 1 mol substrate) and solvent systems (e.g., DMSO/water for recrystallization).

Q. How is the structure of this compound validated, and what spectroscopic/analytical methods are critical?

Structural confirmation relies on:

- X-ray crystallography : For unambiguous determination of bond lengths, angles, and packing arrangements (e.g., analogous 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine structures resolved with R factor = 0.039) .

- Spectroscopy : IR (C=N stretch at ~1565 cm⁻¹, NH at ~3370 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm), and elemental analysis (e.g., C: 69.34%, H: 3.99% for related derivatives) .

- DFT calculations : To correlate experimental vibrational spectra with theoretical models and assess electronic properties .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., anticancer vs. antioxidant efficacy) may arise from trifluoromethyl group positioning and substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., -CF₃ at the 2-position) enhance metabolic stability but may reduce solubility, affecting bioavailability .

- Comparative SAR studies : Testing analogs like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine can isolate the impact of steric vs. electronic factors .

- Dose-response assays : Resolve ambiguities by evaluating IC₅₀ values across multiple cell lines (e.g., compound 7 in evidence 14 showed 30% yield but moderate activity at 83–86°C mp) .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, 5-difluoromethyl-1,3,4-thiadiazole-2-amine exhibited a HOMO-LUMO gap of 4.2 eV, correlating with observed stability .

- Molecular docking : Screen against targets like COX-2 or EGFR using software (AutoDock Vina) to prioritize synthesis. Analogous oxadiazoles showed binding affinity (-8.5 kcal/mol) to antioxidant enzymes .

- ADMET prediction : Use QSAR models to optimize logP (aim for 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Catalyst optimization : Mn(II)-catalyzed reactions improve regioselectivity and reduce byproducts in thiadiazole formation .

- Green chemistry : Replace POCl₃ with ionic liquids or microwave-assisted synthesis to enhance safety and efficiency .

- Purification protocols : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

Methodological Considerations

Q. How to analyze the role of the trifluoromethyl group in modulating biological activity?

- Comparative synthesis : Prepare analogs with -CF₃ at ortho, meta, and para positions to assess positional effects on potency .

- Fluorine NMR (¹⁹F) : Track electronic environments; deshielded -CF₃ signals indicate strong electron-withdrawing effects .

- In vitro assays : Pair with ROS scavenging (DPPH assay) or cytotoxicity (MTT assay) to link -CF₃ presence to mechanistic pathways .

Q. What are the best practices for resolving conflicting crystallographic and spectroscopic data?

- Multi-technique validation : Cross-check X-ray data (e.g., C–C bond lengths ~1.48 Å) with IR/NMR to confirm functional groups .

- Temperature-dependent studies : Perform variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in -CF₃ groups) .

- Error analysis : Report crystallographic R factors and spectral signal-to-noise ratios to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.